fmoc-Cysteinol(acm)
Overview
Description
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as fmoc-Cysteinol(acm), is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino terminus, while the acetamidomethyl group protects the thiol side chain of cysteine .
Mechanism of Action
Target of Action
Fmoc-Cysteinol(acm) is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in protecting the cysteine thiol group during peptide synthesis .
Mode of Action
Fmoc-Cysteinol(acm) operates by protecting the cysteine thiol group during the synthesis of peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-Cysteinol(acm) facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s protective groups enable the controlled formation of peptide bonds, leading to the desired peptide sequence .
Pharmacokinetics
The Acm group is stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis .
Result of Action
The use of Fmoc-Cysteinol(acm) results in the successful synthesis of complex peptides with precise control over the sequence and structure . After the peptide synthesis is complete, the protective groups can be removed under specific conditions to reveal the functional thiol group of the cysteine .
Action Environment
The action of Fmoc-Cysteinol(acm) is influenced by the solvent used in the peptide synthesis process . For example, in non-polar solvents, the oxidation of the Acm group is extremely sluggish . Therefore, the choice of solvent can significantly impact the efficacy and stability of Fmoc-Cysteinol(acm) in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Thiol Group: The thiol group is protected by reacting it with acetamidomethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed under specific conditions to expose the reactive amino and thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or thallium(III) trifluoroacetate are used for oxidation.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Major Products Formed
The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis to protect the amino and thiol groups of cysteine.
Protein Engineering: It facilitates the synthesis of complex disulfide-rich peptides and proteins.
Drug Delivery: It is used in the development of pH-responsive drug delivery systems for targeted cancer therapy.
Bioconjugation: It is employed in the labeling and modification of proteins for various biochemical studies.
Comparison with Similar Compounds
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine is unique due to its dual protective groups. Similar compounds include:
N-α-Fluorenylmethyloxycarbonyl-S-triphenylmethyl-L-cysteine: This compound has a triphenylmethyl group instead of an acetamidomethyl group, offering different stability and deprotection conditions.
N-α-Fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine: This compound uses a tert-butyl group for thiol protection, which is removed under different conditions compared to acetamidomethyl.
These compounds offer alternative protective strategies depending on the specific requirements of the peptide synthesis process.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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